molecular formula C18H14N4O2 B5532680 N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE CAS No. 82311-82-8

N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE

Cat. No.: B5532680
CAS No.: 82311-82-8
M. Wt: 318.3 g/mol
InChI Key: XCHDYYIPUWNLTN-UHFFFAOYSA-N
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Description

N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE is a compound that belongs to the class of bis-pyridyl-bis-amides. It is characterized by the presence of two pyridyl groups attached to an isophthalamide backbone. This compound is of significant interest in the field of coordination chemistry due to its ability to form coordination polymers and metal-organic frameworks (MOFs) with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE typically involves the reaction of isophthalic acid with 3-aminopyridine in the presence of a dehydrating agent such as triphenylphosphite. The reaction is carried out in a solvent like pyridine at elevated temperatures (around 110°C) to facilitate the formation of the amide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Mechanism of Action

The mechanism by which N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE exerts its effects is primarily through its ability to coordinate with metal ions and form stable complexes. The molecular targets include various metal ions, and the pathways involved are related to coordination chemistry and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE is unique due to its specific arrangement of pyridyl groups and the resulting coordination chemistry properties. This uniqueness allows it to form distinct coordination polymers and MOFs with different structural and functional characteristics compared to its analogs .

Properties

IUPAC Name

1-N,3-N-dipyridin-3-ylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(21-15-6-2-8-19-11-15)13-4-1-5-14(10-13)18(24)22-16-7-3-9-20-12-16/h1-12H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHDYYIPUWNLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251896
Record name N1,N3-Di-3-pyridinyl-1,3-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82311-82-8
Record name N1,N3-Di-3-pyridinyl-1,3-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82311-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N3-Di-3-pyridinyl-1,3-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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